

The Discovery and Development of (S)-Ladostigil: A Technical Guide

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Compound of Interest

Compound Name: (S)-Ladostigil

Cat. No.: B15554943

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Introduction

(S)-Ladostigil, also known as TV3279, is the levorotatory (S)-enantiomer of Ladostigil (TV3326). Ladostigil itself was rationally designed as a multimodal therapeutic agent for neurodegenerative disorders, particularly Alzheimer's disease, by combining the pharmacophores of two established drugs: rivastigmine, a cholinesterase inhibitor, and rasagiline, a monoamine oxidase B (MAO-B) inhibitor.[1] While the racemic Ladostigil exhibits dual cholinesterase and MAO inhibitory activity, **(S)-Ladostigil** is a selective cholinesterase inhibitor, devoid of MAO-inhibiting properties.[2][3] This unique profile allows for the dissection of its neuroprotective effects, which have been shown to be independent of MAO inhibition.[2] This technical guide provides an in-depth overview of the discovery, mechanism of action, and development of **(S)-Ladostigil**, with a focus on quantitative data, detailed experimental protocols, and visualization of its associated signaling pathways.

Core Pharmacological Properties

(S)-Ladostigil's primary mechanism of action is the inhibition of cholinesterases, leading to increased acetylcholine levels in the brain. However, its therapeutic potential is significantly enhanced by its neuroprotective properties, which are attributed to the propargylamine moiety within its structure.[4] These neuroprotective effects are multifaceted and include the modulation of key signaling pathways involved in cell survival and the processing of amyloid precursor protein (APP).[5]

Quantitative Data: Enzyme Inhibition and Neuroprotective Efficacy

The following tables summarize the key quantitative data related to the activity of **(S)-Ladostigil** and its racemate, Ladostigil.

Compound	Enzyme/Processes	Parameter	Value	Species/System
(S)-Ladostigil (TV3279)	Striatal Cholinesterase	% Inhibition	~50%	Rat (in vivo)
Ladostigil (TV3326)	Caspase-3 Activation	IC50	1.05 μ M	SK-N-SH Cells

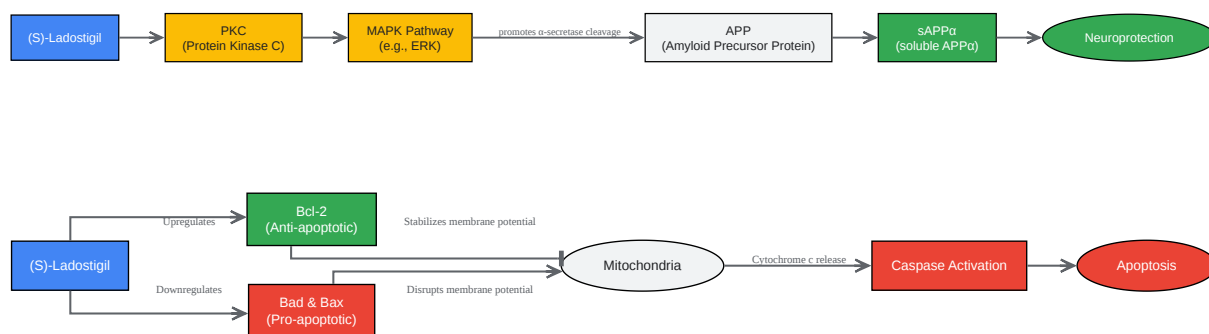
Table 1: In vivo and in vitro activity of **(S)-Ladostigil** and Ladostigil.[\[5\]](#)[\[6\]](#)

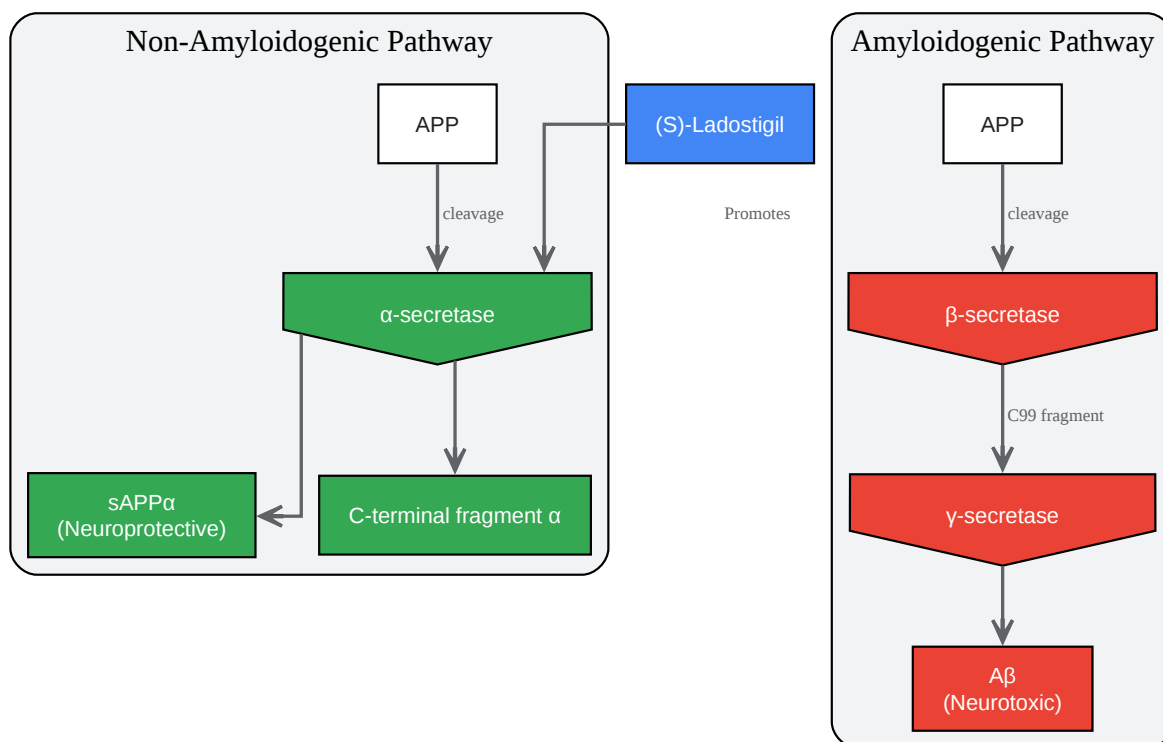
Signaling Pathways Modulated by (S)-Ladostigil

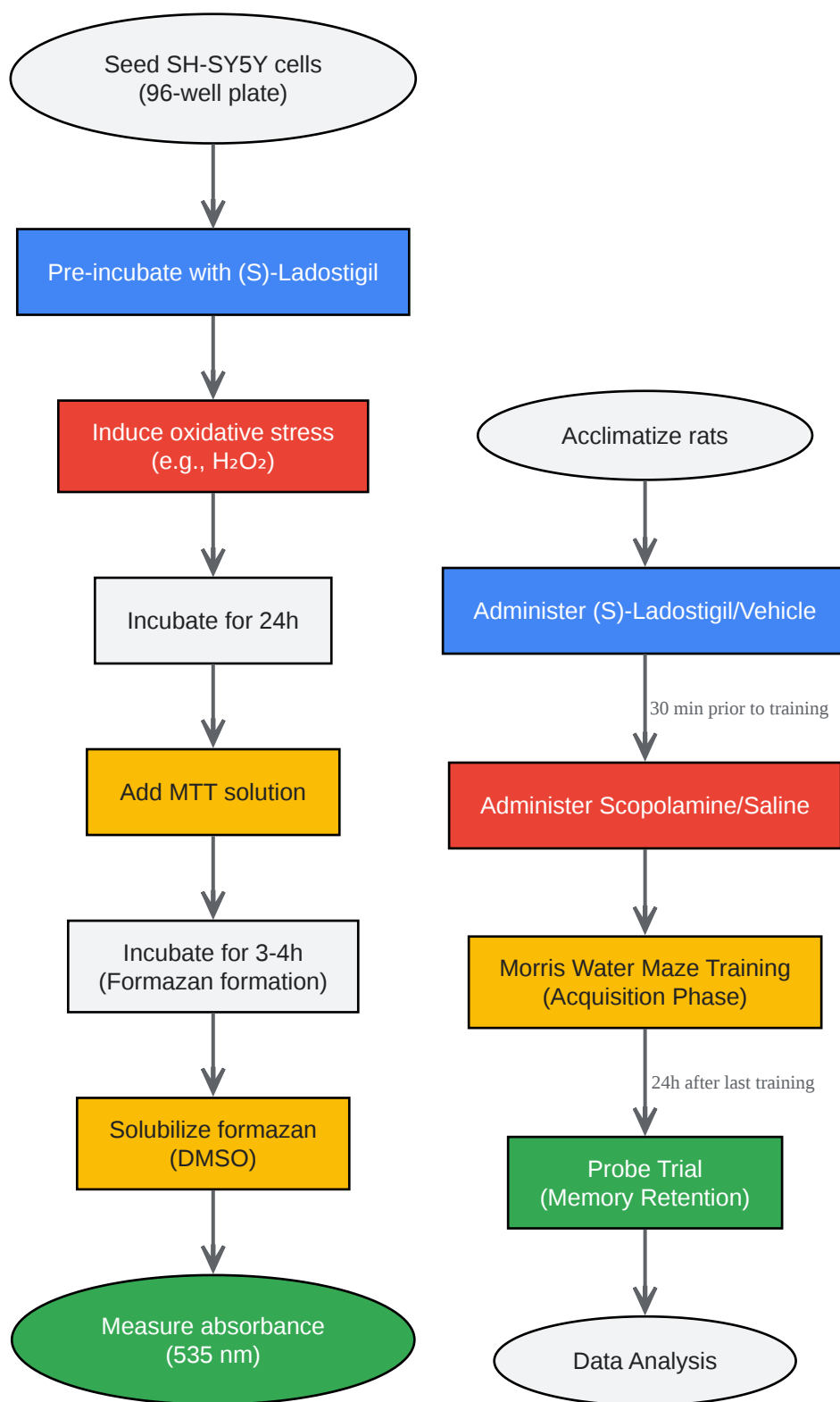
(S)-Ladostigil exerts its neuroprotective effects through the modulation of several critical intracellular signaling pathways. These include the activation of pro-survival pathways and the regulation of protein processing and apoptotic cascades.

PKC/MAPK Signaling Pathway

(S)-Ladostigil has been shown to activate the Protein Kinase C (PKC) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades. This activation is crucial for its neuroprotective effects and its ability to promote the non-amyloidogenic processing of APP.







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